molecular formula C15H21N3O4 B12481192 2-methoxy-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine

2-methoxy-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine

Cat. No.: B12481192
M. Wt: 307.34 g/mol
InChI Key: SYWIDYIUQPTMQI-UHFFFAOYSA-N
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Description

2-methoxy-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxy groups, an oxadiazole ring, and an ethanamine backbone, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the methoxy groups and the ethanamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a simpler amine derivative.

Scientific Research Applications

2-methoxy-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine involves its interaction with specific molecular targets and pathways. The methoxy groups and oxadiazole ring may play a role in binding to enzymes or receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylphenol: Similar in structure but lacks the oxadiazole ring.

    4-methoxy-2-nitroaniline: Contains a methoxy group and an amine but has a nitro group instead of the oxadiazole ring.

    2-methoxyethanamine: Shares the ethanamine backbone but lacks the aromatic and oxadiazole components.

Uniqueness

What sets 2-methoxy-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine apart is its combination of methoxy groups, an oxadiazole ring, and an ethanamine backbone. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

2-methoxy-N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]ethanamine

InChI

InChI=1S/C15H21N3O4/c1-11-17-15(22-18-11)10-21-13-5-4-12(8-14(13)20-3)9-16-6-7-19-2/h4-5,8,16H,6-7,9-10H2,1-3H3

InChI Key

SYWIDYIUQPTMQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCOC)OC

Origin of Product

United States

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